molecular formula C5H11NO3 B6235100 methyl N-(3-hydroxypropyl)carbamate CAS No. 14485-12-2

methyl N-(3-hydroxypropyl)carbamate

Cat. No.: B6235100
CAS No.: 14485-12-2
M. Wt: 133.1
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Description

Methyl N-(3-hydroxypropyl)carbamate (CAS 14485-12-2) is a carbamate derivative of interest in scientific research. With a molecular formula of C 5 H 11 NO 3 and a molecular weight of 133.15 g/mol, this compound is characterized by a carbamate group and a terminal 3-hydroxypropyl chain . In laboratory chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It can be synthesized via the direct aminolysis of methyl chloroformate with 3-amino-1-propanol in the presence of a base, a reaction that proceeds through nucleophilic attack of the amine on the electrophilic carbonyl carbon . Carbamate derivatives with 3-hydroxypropyl substituents have been noted in research for their pharmacological properties, including muscle relaxant and anti-convulsant activities . The carbamate functional group is a common motif in medicinal chemistry, often used for its stability and its role as a peptide bond surrogate in the design of enzyme inhibitors and other bioactive molecules . Furthermore, the carbamate group is a key structural element in various agrochemicals, such as certain insecticides, which act as reversible acetylcholinesterase inhibitors . This product is intended for research and development purposes only. It is strictly not for human or veterinary use, nor is it intended for diagnostic applications. Handle with appropriate personal protective equipment and adhere to safe laboratory practices.

Properties

CAS No.

14485-12-2

Molecular Formula

C5H11NO3

Molecular Weight

133.1

Purity

95

Origin of Product

United States

Preparation Methods

Direct Aminolysis of Methyl Chloroformate

The most straightforward method involves the reaction of 3-amino-1-propanol with methyl chloroformate in the presence of a base. This exothermic reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, releasing hydrochloric acid (HCl).

Reaction Conditions:

  • Solvent: A biphasic system (e.g., 1,4-dioxane/water) facilitates efficient mixing and HCl neutralization.

  • Base: Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) is used to scavenge HCl. Et₃N offers faster reaction rates due to its stronger basicity.

  • Temperature: Ice-cooling (0–5°C) minimizes side reactions, followed by gradual warming to room temperature.

Example Protocol:

  • Dissolve 3-amino-1-propanol (5.0 g, 66.3 mmol) in 1,4-dioxane (50 mL) and water (50 mL).

  • Add NaHCO₃ (5.6 g, 66.3 mmol) under ice-cooling.

  • Slowly add methyl chloroformate (6.3 mL, 79.6 mmol) dropwise.

  • Stir for 1.5 hours, then extract with ethyl acetate.

  • Dry the organic layer over MgSO₄ and purify via silica gel chromatography.

Yield Estimation: 50–70%, based on analogous benzyl carbamate synthesis.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative data from analogous syntheses highlight the impact of solvent and base on yield:

ParameterBenzyl CarbamateProposed Methyl Method
Chloroformate Benzyl chloroformateMethyl chloroformate
Base NaHCO₃Et₃N or NaHCO₃
Solvent 1,4-Dioxane/waterTHF/water or DCM/water
Reaction Time 1.5 hours1–2 hours
Yield 62%50–70% (estimated)

Key Findings:

  • Et₃N vs. NaHCO₃: Et₃N accelerates reaction completion but may require stricter temperature control to avoid exothermic runaway.

  • Solvent Polarity: Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while biphasic systems improve HCl removal.

Purification Strategies

Crude product purification often involves:

  • Liquid-Liquid Extraction: Ethyl acetate effectively isolates the carbamate from aqueous byproducts.

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves unreacted starting materials.

  • Recrystallization: Methanol/water mixtures (7:3) may yield crystalline product, though this is compound-dependent.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry minimizes hazards associated with methyl chloroformate’s volatility. A tubular reactor with in-line neutralization (e.g., using NaOH) could enhance safety and scalability.

Cost-Efficiency Analysis

ComponentCost per kg (USD)Note
3-Amino-1-propanol120–150Primary feedstock
Methyl chloroformate80–100Toxic, requires careful handling
Et₃N50–70Reusable via distillation

Scale-Up Challenges:

  • Waste Management: HCl neutralization generates NaCl, requiring disposal protocols.

  • Purity Standards: Pharmaceutical-grade applications demand >99% purity, necessitating advanced distillation or chromatography.

Comparative Analysis of Methodologies

Benzyl vs. Methyl Carbamate Synthesis

  • Reactivity: Methyl chloroformate is more reactive than benzyl analogs, reducing reaction time but increasing byproduct risk.

  • Protecting Group Stability: Methyl carbamates are less stable under basic conditions compared to tert-butyl derivatives, influencing storage conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl N-(3-hydroxypropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis.

    Biology: It serves as a building block in the synthesis of biologically active molecules.

    Medicine: This compound is explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which methyl N-(3-hydroxypropyl)carbamate exerts its effects involves the inhibition of enzymes such as acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine, resulting in various physiological effects . The compound interacts with molecular targets and pathways involved in neurotransmission and enzyme regulation .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl N-(3-hydroxypropyl)carbamate C₅H₁₁NO₃ 133.15 Methyl (N), 3-hydroxypropyl (chain)
Benzyl N-(3-hydroxypropyl)carbamate C₁₁H₁₅NO₃ 209.24 Benzyl (N), 3-hydroxypropyl (chain)
2-Hydroxyethyl N-(3-hydroxypropyl)carbamate C₆H₁₃NO₄ 163.17 2-Hydroxyethyl (N), 3-hydroxypropyl (chain)
tert-Butyl N-(3-hydroxypropyl)carbamate C₈H₁₇NO₃ 175.23 tert-Butyl (N), 3-hydroxypropyl (chain)
Benzyl (3-hydroxypropyl)(isopropyl)carbamate C₁₄H₂₁NO₃ 251.32 Benzyl, isopropyl (N), 3-hydroxypropyl (chain)

Key Observations :

  • Hydrogen Bonding : Hydroxyethyl or hydroxypropyl groups improve water solubility but may reduce membrane permeability .

Pharmacological Activity

Compound Type Muscle Relaxant Activity Anti-Convulsant Activity Notable Substituent Effects
N-Alkyl 3-hydroxypropyl carbamates (e.g., methyl, ethyl) High Moderate Shorter alkyl chains favor muscle relaxation
N-Aryl 3-hydroxypropyl carbamates (e.g., benzyl) Low High Aromatic groups enhance anti-convulsant effects
N-tert-Butyl 3-hydroxypropyl carbamates Moderate Low Bulky groups reduce CNS penetration
Dual N-Substituted Carbamates (e.g., benzyl + isopropyl) Variable Variable Synergistic or antagonistic effects based on substituent combinations

Mechanistic Insights :

  • Muscle Relaxation : Correlates with carbamate binding to GABAₐ receptors. Methyl and ethyl substituents optimize receptor interaction .
  • Anti-Convulsant Action : Aryl groups (e.g., benzyl) may modulate sodium or calcium channels, reducing seizure activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl N-(3-hydroxypropyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves reacting methyl chloroformate with 3-hydroxypropylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane (DCM) or acetonitrile are preferred for solubility and reaction kinetics. Temperature control (0–25°C) minimizes side reactions, while pH adjustments enhance nucleophilic attack efficiency. Post-synthesis purification via column chromatography or recrystallization improves purity .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize molar ratios (e.g., 1:1.2 amine-to-chloroformate) to maximize yield.

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., carbamate –NHCOO– at δ 155–160 ppm in ¹³C) and confirms substitution patterns.
  • IR Spectroscopy : Detect carbamate C=O stretches (~1700 cm⁻¹) and hydroxyl O–H bands (~3300 cm⁻¹).
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks using SHELX software for refinement .
    • Data Validation : Cross-reference with computational models (e.g., DFT) to validate spectral assignments.

Q. How should researchers handle safety and storage protocols for this compound in laboratory settings?

  • Methodology :

  • Personal Protection : Wear nitrile gloves, lab coats, and particulate-filter respirators (EN 143 standard). Use barrier creams to prevent skin contact .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Avoid drainage contamination due to potential ecological toxicity .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in enzyme inhibition studies?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with targets like acetylcholinesterase. Focus on hydrogen-bond interactions between the carbamate group and catalytic triads.
  • MD Simulations : Analyze stability of enzyme-inhibitor complexes over 100-ns trajectories in GROMACS .
    • Validation : Compare computational IC₅₀ values with experimental enzymatic assays (e.g., Ellman’s method).

Q. What strategies resolve contradictions in spectroscopic data or biological activity across studies?

  • Methodology :

  • Batch Analysis : Use LC-MS to detect impurities (e.g., unreacted amines) that skew NMR/biological results.
  • Stereochemical Profiling : Employ chiral HPLC to isolate enantiomers, as stereochemistry significantly impacts bioactivity .
    • Case Study : If enzymatic inhibition varies, verify compound purity (>98% by HPLC) and test under standardized assay conditions (pH 7.4, 37°C).

Q. How can reaction engineering improve scalability for this compound derivatives?

  • Methodology :

  • DoE Optimization : Apply Design of Experiments (DoE) to parameters like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for transesterification reactions.
  • Flow Chemistry : Enhance mixing and heat transfer in microreactors to reduce side products during carbamate formation .

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